molecular formula C18H19N5O4S B2766338 Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895004-53-2

Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No. B2766338
CAS RN: 895004-53-2
M. Wt: 401.44
InChI Key: YDZVMEUMNBVHMF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrimidin-3-yl moiety, which is a pyrimidine fused to a triazole . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms, while triazoles are five-membered heterocycles with three nitrogen atoms .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate and its derivatives are key compounds in the synthesis of various heterocyclic systems. Research has demonstrated their utility in preparing a wide range of fused pyrimidinones and azolo- and azinopyrimidines with bridgehead nitrogen atoms. These compounds have been synthesized from heterocyclic α-amino compounds, showcasing their versatility in generating complex molecular architectures (Stanovnik et al., 1990; Toplak et al., 1999).

Antimicrobial and Antitumor Agents

The compound and its related structures have been explored for potential antimicrobial and antitumor activities. A series of thiazolopyrimidines and their triazolo and triazinopyrimidine derivatives have been prepared, some of which showed promising antimicrobial activity. However, these compounds did not exhibit appreciable antitumor activity, indicating selective biological effects (Said et al., 2004).

Amplification of Phleomycin Effect

Studies on s-Triazolo[4,3-a]pyrimidines, including derivatives of the compound , have demonstrated their ability to act as amplifiers of phleomycin against E. coli. This suggests a potential application in enhancing the effectiveness of existing antibiotics, highlighting the compound's role in developing novel therapeutic strategies (Brown et al., 1978).

Fluorescent Properties and Applications

The synthesis of novel heterocycles incorporating the compound has led to the investigation of their fluorescent properties. Certain derivatives have been evaluated as fluorescent whitening agents for polyester fibers, showcasing the compound's utility in materials science and industrial applications (Rangnekar & Rajadhyaksha, 1986).

Insecticidal Assessment

Innovative heterocycles derived from the compound have been assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's potential in developing new agrochemicals for pest management (Fadda et al., 2017).

Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as pyrazolopyrimidines . These compounds contain a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Mode of Action

Triazole compounds, which are part of the structure of this compound, are known to show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

Triazole compounds are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for triazolothiadiazine derivatives , which could provide insights into the pharmacokinetics of this compound.

Result of Action

Triazole compounds are known to show versatile biological activities , suggesting that this compound could have a wide range of effects at the molecular and cellular level.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

properties

IUPAC Name

methyl 4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-3-4-13-9-14(24)20-17-21-22-18(23(13)17)28-10-15(25)19-12-7-5-11(6-8-12)16(26)27-2/h5-9H,3-4,10H2,1-2H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVMEUMNBVHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

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